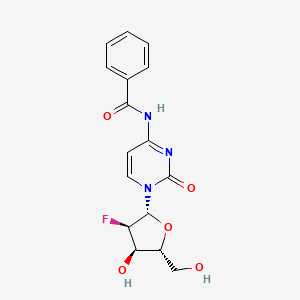

N4-Benzoyl-2'-fluoro-2'-deoxycytidine

Vue d'ensemble

Description

N4-Benzoyl-2’-fluoro-2’-deoxycytidine is an organic intermediate . It has been used in the synthesis of oligonucleotides and has shown promising pharmacological potential to combat a range of viral infections .

Synthesis Analysis

The synthesis of N4-Benzoyl-2’-fluoro-2’-deoxycytidine involves several steps. An efficient process to synthesize 5’-O-dimethoxytrityl-N4-benzoyl-5-methyl-2’-deoxycytidine in high yield and quality has been described . The final benzoylation was improved by developing a method to selectively hydrolyze benzoyl ester impurities .Molecular Structure Analysis

The molecular formula of N4-Benzoyl-2’-fluoro-2’-deoxycytidine is C16H16FN3O5 . The exact mass is 331.11682065 g/mol and the monoisotopic mass is also 331.11682065 g/mol .Chemical Reactions Analysis

N4-Benzoyl-2’-fluoro-2’-deoxycytidine is used as an organic intermediate . It is used in the synthesis of oligonucleotides and has shown promising pharmacological potential to combat a range of viral infections .Physical And Chemical Properties Analysis

The physical and chemical properties of N4-Benzoyl-2’-fluoro-2’-deoxycytidine include a molecular weight of 331.32 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 112 Ų .Applications De Recherche Scientifique

Mechanisms of Action and Antiviral Potency

N4-Benzoyl-2'-fluoro-2'-deoxycytidine, as part of fluorinated nucleoside analogs, plays a crucial role in antiviral research, particularly in the context of HIV. Studies have shown that modifications like fluorine substitution at specific positions of the nucleoside structure can significantly alter the kinetic parameters and efficiency of nucleotide incorporation by HIV-1 reverse transcriptase. This alteration potentially explains the enhanced potency of these nucleosides against HIV-1. The research underscores the importance of subtle structural changes in nucleoside analogs and their impact on antiviral activity and resistance mechanisms, providing insights for the development of more effective antiviral agents (Ray et al., 2003).

Anticancer Applications

In the realm of cancer therapy, fluorinated nucleoside analogs, including derivatives similar to N4-Benzoyl-2'-fluoro-2'-deoxycytidine, have been a focus due to their ability to interfere with DNA replication and repair mechanisms. These compounds are incorporated into DNA, leading to structural perturbations and decreased stability of the DNA duplex. Such interactions are crucial for understanding the drug's effects on the activities of proteins required for DNA replication and repair, which in turn helps in designing novel anticancer drugs. This aspect of research points towards the potential utility of fluorinated nucleosides in enhancing the potency and selectivity of anticancer agents by targeting specific enzymes and pathways involved in cancer cell proliferation (Gmeiner, 2002).

Enhancing Drug Potency and Selectivity

The incorporation of fluorine atoms into nucleoside analogs, as exemplified by N4-Benzoyl-2'-fluoro-2'-deoxycytidine, is a strategy to enhance drug potency and selectivity. This approach is based on fluorine's unique properties, such as its small size, high electronegativity, and ability to form stable C-F bonds. These properties can influence the drug's interaction with biological targets, including enzymes and nucleic acids, leading to improved therapeutic outcomes. Research in this area continues to explore the multifaceted roles of fluorinated compounds in drug development, aiming to exploit their potential for creating more effective and targeted therapies (Gmeiner, 2020).

Mécanisme D'action

Target of Action

N4-Benzoyl-2’-fluoro-2’-deoxycytidine is a synthetic nucleoside analog of the natural nucleoside deoxycytidine (dC) . The primary target of this compound is DNA polymerase , an enzyme that plays a crucial role in DNA replication .

Mode of Action

As a competitive inhibitor of DNA polymerase, N4-Benzoyl-2’-fluoro-2’-deoxycytidine interacts with its target by mimicking the natural substrate, deoxycytidine . This results in the inhibition of DNA replication, thereby affecting the growth and proliferation of cells .

Biochemical Pathways

The compound’s action primarily affects the DNA replication pathway . By inhibiting DNA polymerase, it disrupts the normal replication process, leading to a halt in cell division and growth . The downstream effects of this disruption can vary, but they often result in cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The molecular and cellular effects of N4-Benzoyl-2’-fluoro-2’-deoxycytidine’s action primarily involve the inhibition of DNA replication. This leads to a halt in cell division and growth, which can result in cell death . In vitro studies have shown that it inhibits replication in viruses, bacteria, and eukaryotic cells . It has also been shown to inhibit tumor cell growth in animal models .

Propriétés

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O5/c17-12-13(22)10(8-21)25-15(12)20-7-6-11(19-16(20)24)18-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,21-22H,8H2,(H,18,19,23,24)/t10-,12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCOKFXBQWNMHE-BPGGGUHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291107 | |

| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146954-76-9 | |

| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146954-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)

![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)

![1,5-Dioxaspiro[2.4]heptane](/img/structure/B599958.png)